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molecular formula C9H18O3 B8385322 Butyl 5-Hydroxypentanoate

Butyl 5-Hydroxypentanoate

Cat. No. B8385322
M. Wt: 174.24 g/mol
InChI Key: JNAUONONFMHIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093429B2

Procedure details

87 mg (0.5 mmol) of butyl 5-hydroxypropionate purified by distillation, 0.39 g (0.6 mmol, 1.2 equivalents) of N,N-diethyl-α,α-difluoro-[4-(1H,1H,2H,2H-perfluorodecyl)benzyl]amine (compound c) produced in Example 1, and 0.5 ml of heptane were put into a PFA container, and reacted in a nitrogen atmosphere at 100° C. for 3 hours. After the reaction, an aqueous saturated sodium hydrogencarbonate solution was added thereto for neutralization, and then the product was extracted out with dichloromethane. The solvent was evaporated away, followed by purification through silica gel column chromatography (solvent: dichloromethane/diethyl ether mixed solvent) to give a product. The main product was butyl 5-fluoropentanoate, and its yield was 92%.
[Compound]
Name
butyl 5-hydroxypropionate
Quantity
87 mg
Type
reactant
Reaction Step One
[Compound]
Name
N,N-diethyl-α,α-difluoro-[4-(1H,1H,2H,2H-perfluorodecyl)benzyl]amine
Quantity
0.39 g
Type
reactant
Reaction Step One
[Compound]
Name
compound c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
butyl 5-fluoropentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[OH:2].[Na+].F[CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:12]>CCCCCCC>[OH:2][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:12] |f:0.1|

Inputs

Step One
Name
butyl 5-hydroxypropionate
Quantity
87 mg
Type
reactant
Smiles
Name
N,N-diethyl-α,α-difluoro-[4-(1H,1H,2H,2H-perfluorodecyl)benzyl]amine
Quantity
0.39 g
Type
reactant
Smiles
Name
compound c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
butyl 5-fluoropentanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCCCCC(=O)OCCCC
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted in a nitrogen atmosphere at 100° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
for neutralization, and then the product was extracted out with dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated away
CUSTOM
Type
CUSTOM
Details
followed by purification through silica gel column chromatography (solvent: dichloromethane/diethyl ether mixed solvent)
CUSTOM
Type
CUSTOM
Details
to give a product

Outcomes

Product
Name
Type
Smiles
OCCCCC(=O)OCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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